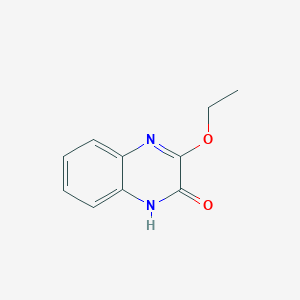

3-Ethoxyquinoxalin-2(1H)-one

Übersicht

Beschreibung

3-Ethoxyquinoxalin-2(1H)-one is a compound that has been studied for its potential pharmacological properties . It is part of a series of quinoxalin-2-carboxamides, which have been designed as per the pharmacophoric requirements of 5-HT3 receptor antagonists .

Synthesis Analysis

The synthesis of this compound involves condensing the carboxylic group of quinoxalin-2-carboxylic acid with various amines in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole .Molecular Structure Analysis

The molecular structure of this compound is designed as per the pharmacophoric requirements of 5-HT3 receptor antagonists .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of the carboxylic group of quinoxalin-2-carboxylic acid with various amines .Wissenschaftliche Forschungsanwendungen

Antidepressant Research

3-Ethoxyquinoxalin-2(1H)-one has been studied in the field of antidepressant research. A series of 3-ethoxyquinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists, demonstrated potential antidepressant-like activity in rodent models. These compounds, derived from 3-ethoxyquinoxalin-2-carboxylic acid, showed promising results in forced swim tests, indicating their potential as antidepressants (Mahesh et al., 2011). Additionally, a novel 5-HT3 receptor antagonist, N-n-butyl-3-ethoxyquinoxalin-2-carboxamide (6p), has been evaluated for its antidepressant properties in rodent behavioral models, further supporting this application (Bhatt et al., 2013).

Synthesis and Chemical Studies

The compound has been a focus in various synthesis and structural studies. For example, the reactions of 3-ethoxycarbonylmethylene-3,4-dihydroquinoxalin-2(1H)-one in the synthesis of benzodiazepines and benzimidazoles have been reinvestigated, providing new insights into the structural assignment and mechanisms of these reactions (Mamedov et al., 2014). Additionally, studies on the tautomerism of related derivatives have contributed to a deeper understanding of their chemical behavior and properties (Chapman, 1966).

Anticancer Lead and Tubulin-Binding Agents

Research has also explored the compound's role in cancer treatment. Specifically, derivatives such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have shown promising anticancer activity, acting as tubulin-binding tumor-vascular disrupting agents. These agents target blood vessels in tumors, indicating a novel class of compounds for cancer therapy (Cui et al., 2017).

Photocatalytic and Green Chemistry Applications

This compound has been used in green chemistry applications, particularly in visible-light-promoted photocatalytic reactions. These studies demonstrate the compound's potential in sustainable chemistry, contributing to the development of metal-free and eco-friendly processes (Xie et al., 2019).

Corrosion Inhibition Studies

The compound has been investigated for its potential as a corrosion inhibitor. Studies on derivatives like quinoxalinone have explored their effectiveness in preventing mild steel corrosion in acidic environments. These findings contribute to the development of more efficient and environmentally friendly corrosion inhibitors (Tazouti et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 3-Ethoxyquinoxalin-2(1H)-one is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the brain, particularly those related to mood and anxiety .

Mode of Action

this compound acts as an antagonist at the 5-HT3 receptor . This means it binds to these receptors and blocks them, preventing serotonin from attaching to the receptors and triggering a response . This action can lead to changes in the transmission of signals in the brain .

Biochemical Pathways

The blocking of the 5-HT3 receptors by this compound affects the serotonergic pathways in the brain . These pathways are involved in various functions, including mood regulation and anxiety . By blocking the 5-HT3 receptors, this compound can alter the activity within these pathways .

Result of Action

The result of this compound’s action is a potential anti-depressant-like activity . By blocking the 5-HT3 receptors, it can alter the serotonergic pathways in the brain, which may lead to changes in mood and anxiety .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-ethoxy-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10-9(13)11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPJJZZHUJOTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

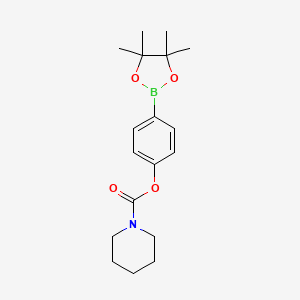

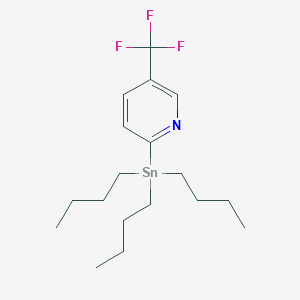

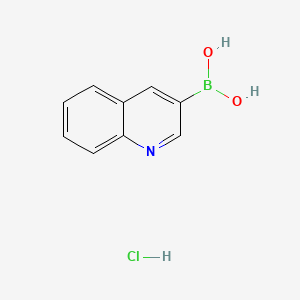

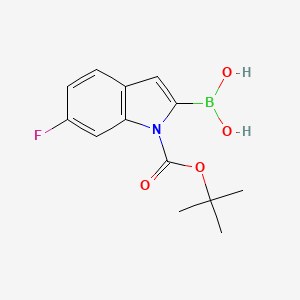

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

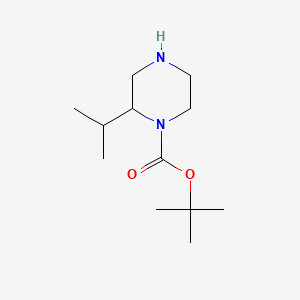

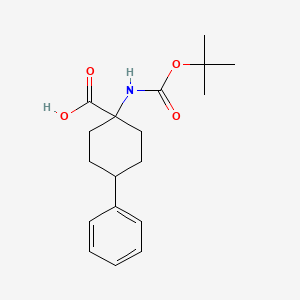

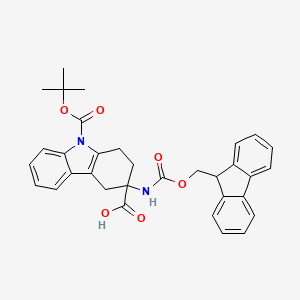

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1438466.png)

![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)